3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
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Description
“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has an average mass of 183.627 Da and a monoisotopic mass of 183.062637 Da .
Synthesis Analysis
The synthesis of compounds similar to “3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reportedly the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Scientific Research Applications
Bioisosteres in Drug Design
Bicyclo[1.1.1]pentanes (BCPs), such as “3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride”, are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups . They can impart physicochemical benefits on drug candidates .
Synthesis of BCPs
The compound can be synthesized bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .
Application to Biologically-Relevant Targets
This chemistry enables application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Conversion to Other Derivatives
The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .
Fluoro-Substituted BCPs
After more than 20 years of trials, a practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .
Difluoro-Substituted BCPs
The key step was an addition of difluorocarbene to electron-rich bicyclo [1.1.0]butanes by CF 3 TMS/NaI system. The obtained difluoro-bicyclo [1.1.1]pentanes are a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .
properties
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOARJKUUZQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
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